

A Comparative Analysis of the Mechanical Properties of Nylon 12 and Nylon 6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Laurolactam*

Cat. No.: *B145868*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Polyamide Selection

Nylon 12 and Nylon 6 are two of the most prevalent polyamides in a multitude of industrial and research applications. Their distinct molecular structures give rise to a range of mechanical properties that dictate their suitability for specific uses. This guide provides a comprehensive comparison of their mechanical performance, supported by experimental data and standardized testing protocols, to aid in informed material selection for critical applications.

Executive Summary

Nylon 6 generally exhibits higher tensile strength and hardness, making it a preferred choice for applications requiring structural rigidity and wear resistance.^{[1][2]} In contrast, Nylon 12 is characterized by its lower moisture absorption, superior dimensional stability, and greater flexibility, rendering it ideal for precision parts and applications in humid environments.^{[3][4][5]} The fundamental difference lies in their molecular structure: Nylon 6 is synthesized from caprolactam, which has six carbon atoms, while Nylon 12 is produced from **laurolactam**, containing twelve carbon atoms.^{[2][6]} This longer hydrocarbon chain in Nylon 12 reduces the concentration of amide groups, leading to lower water absorption and increased flexibility.

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of Nylon 12 versus Nylon 6. The data presented are typical values and may vary depending on the specific grade, processing

conditions, and moisture content of the material.

Mechanical Property	Nylon 12	Nylon 6	Test Standard
Tensile Strength	48 - 58 MPa	60 - 85 MPa	ASTM D638
Elongation at Break	50 - 300 %	30 - 300 %	ASTM D638
Young's Modulus	1.1 - 1.8 GPa	2.1 - 3.8 GPa	ASTM D638
Flexural Modulus	1.2 - 1.5 GPa	2.1 - 3.0 GPa	ASTM D790
Izod Impact Strength	30 - 100 J/m	40 - 110 J/m	ASTM D256
Charpy Impact Strength	20 - No Break (kJ/m ²)	Not specified in searched results	ISO 179
Rockwell Hardness	R108 - R118	R115 - R120	ASTM D785
Water Absorption (24h)	0.2 - 0.5 %	1.3 - 1.9 %	ASTM D570

Experimental Protocols

The mechanical properties presented in this guide are determined by standardized testing methods to ensure accuracy and comparability. Below are detailed summaries of the key experimental protocols.

ASTM D638: Tensile Properties of Plastics

This test method determines the force required to break a plastic specimen and the extent to which the specimen stretches or elongates to that breaking point.

- Specimen Preparation: Test specimens are typically injection molded or machined into a "dog-bone" shape. The dimensions of the specimen depend on the specific type of material being tested.
- Procedure:
 - The thickness and width of the central, narrow section of the specimen are measured.

- The specimen is mounted securely in the grips of a universal testing machine.
- An extensometer is attached to the specimen to measure elongation accurately.
- The specimen is pulled apart at a constant rate of crosshead movement until it fractures.
- The force and elongation are continuously recorded.

- Data Calculation:
 - Tensile Strength: The maximum stress the material can withstand before breaking.
 - Elongation at Break: The percentage increase in length that the material undergoes before breaking.
 - Young's Modulus (Tensile Modulus): A measure of the material's stiffness, calculated from the slope of the initial, linear portion of the stress-strain curve.

ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics

This test method measures the force required to bend a plastic beam and is used to determine the material's stiffness and flexural strength.

- Specimen Preparation: Rectangular specimens of a specified length, width, and thickness are used.
- Procedure:
 - The dimensions of the specimen are measured.
 - The specimen is placed on two supports.
 - A load is applied to the center of the specimen at a constant rate, causing it to bend.
 - The load and deflection are recorded until the specimen breaks or reaches a specified strain.

- Data Calculation:
 - Flexural Strength: The maximum stress the material can withstand before yielding or breaking in a flexure test.
 - Flexural Modulus: A measure of the material's stiffness in bending, calculated from the stress-strain curve.

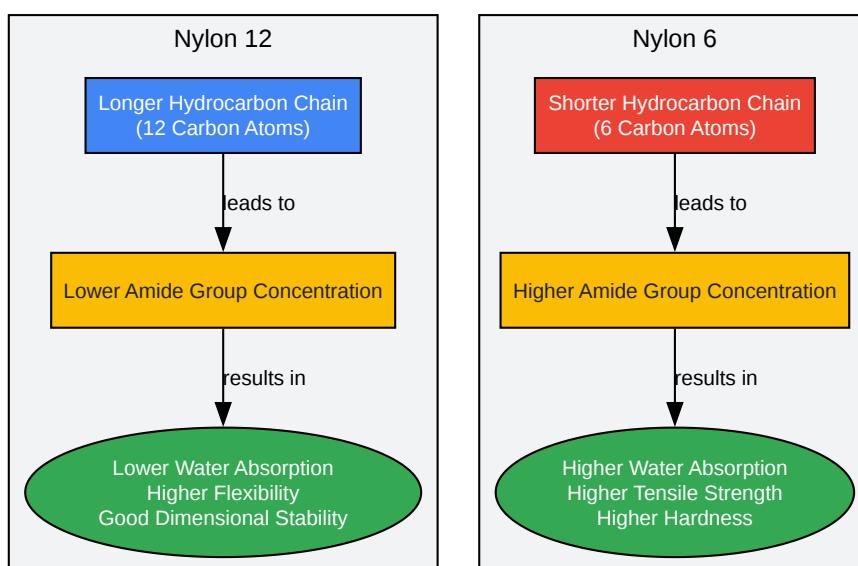
ASTM D256: Determining the Izod Pendulum Impact Resistance of Plastics

This test measures the impact resistance of a material, which is its ability to withstand a sudden applied load.

- Specimen Preparation: A rectangular bar specimen is prepared, often with a V-notch machined into it to create a stress concentration point.
- Procedure:
 - The specimen is clamped vertically in a pendulum impact testing machine.
 - The pendulum is released from a specified height and strikes the notched side of the specimen.
 - The energy absorbed by the specimen in breaking is measured by the height to which the pendulum swings after impact.
- Data Calculation: The impact strength is calculated as the energy absorbed divided by the thickness of the specimen.

ASTM D785: Rockwell Hardness of Plastics and Electrical Insulating Materials

This test method determines the hardness of a material by measuring the depth of penetration of an indenter.


- Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is typically used.

- Procedure:
 - A minor load is first applied to the specimen to set a zero reference point.
 - A major load is then applied for a specified duration.
 - The major load is removed, and the final depth of indentation is measured after a short recovery period.
- Data Calculation: The Rockwell hardness number is an inverse function of the depth of the indentation. A higher number indicates a harder material.

Structure-Property Relationship

The differences in the mechanical properties of Nylon 12 and Nylon 6 are a direct consequence of their molecular structures. The following diagram illustrates this relationship.

Relationship Between Molecular Structure and Mechanical Properties of Nylon 12 vs. Nylon 6

[Click to download full resolution via product page](#)

Caption: Molecular structure dictates the mechanical properties of Nylon 12 and Nylon 6.

Conclusion

The choice between Nylon 12 and Nylon 6 is contingent upon the specific requirements of the application. For components demanding high strength, stiffness, and wear resistance, where moisture exposure is minimal, Nylon 6 is a robust and cost-effective solution.^[1] Conversely, for applications that necessitate high dimensional stability, flexibility, and consistent performance in humid or aqueous environments, Nylon 12 is the superior material, albeit at a higher cost.^[4] A thorough understanding of the mechanical trade-offs, as detailed in this guide, is paramount for successful material selection in research, development, and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Which is Stronger: Nylon 6 or Nylon 12? - Ideal-bell [idealbelltechnology.com]
- 2. Nylon 6 vs. Nylon 12: Revealing Performance and Application Differences - Materials Introduction [ky-plastics.com]
- 3. PA6 vs PA12 - Materials Introduction [ky-plastics.com]
- 4. extruder.dekuma.com [extruder.dekuma.com]
- 5. PA6 VS PA12 [wanhan-plastic.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Mechanical Properties of Nylon 12 and Nylon 6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145868#differences-in-mechanical-properties-of-nylon-12-vs-nylon-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com